Cas no 1805307-48-5 (2-(Bromomethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-6-sulfonyl chloride)

2-(Bromomethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-6-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 2-(Bromomethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-6-sulfonyl chloride
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- インチ: 1S/C8H3BrClF6NO3S/c9-2-4-5(20-8(14,15)16)1-3(7(11,12)13)6(17-4)21(10,18)19/h1H,2H2
- InChIKey: MFWKFROCPYQUIX-UHFFFAOYSA-N
- SMILES: BrCC1=C(C=C(C(F)(F)F)C(=N1)S(=O)(=O)Cl)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 10
- 重原子数量: 21
- 回転可能化学結合数: 3
- 複雑さ: 464
- XLogP3: 3.9
- トポロジー分子極性表面積: 64.599
2-(Bromomethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-6-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029080881-1g |
2-(Bromomethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-6-sulfonyl chloride |
1805307-48-5 | 97% | 1g |
$1,519.80 | 2022-04-01 |
2-(Bromomethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-6-sulfonyl chloride 関連文献
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
2-(Bromomethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-6-sulfonyl chlorideに関する追加情報
Research Brief on 2-(Bromomethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-6-sulfonyl chloride (CAS: 1805307-48-5)
2-(Bromomethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-6-sulfonyl chloride (CAS: 1805307-48-5) is a highly specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique trifluoromethyl and trifluoromethoxy substituents, serves as a critical intermediate in the synthesis of novel bioactive molecules, particularly in the development of agrochemicals and pharmaceuticals. Its structural features make it a valuable building block for the design of compounds with enhanced metabolic stability and target specificity.
Recent studies have focused on the synthetic applications of 2-(Bromomethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-6-sulfonyl chloride, particularly in the context of sulfonamide-based drug discovery. Sulfonamides are a well-established class of compounds with broad therapeutic applications, including antibacterial, antiviral, and anticancer activities. The incorporation of trifluoromethyl and trifluoromethoxy groups into sulfonamide scaffolds has been shown to improve their pharmacokinetic properties, such as increased lipophilicity and resistance to metabolic degradation. This compound's reactivity, particularly at the sulfonyl chloride and bromomethyl sites, allows for versatile derivatization, enabling the creation of diverse molecular libraries for high-throughput screening.
One of the most notable advancements in the use of this compound is its role in the development of kinase inhibitors. Kinases are key regulators of cellular signaling pathways and are often implicated in various diseases, including cancer and inflammatory disorders. Researchers have utilized 2-(Bromomethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-6-sulfonyl chloride to synthesize novel kinase inhibitors with improved selectivity and potency. For instance, a recent study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in the synthesis of pyridine-based sulfonamide inhibitors targeting the PI3K/AKT/mTOR pathway, a critical signaling cascade in cancer progression.
In addition to its pharmaceutical applications, this compound has also found use in agrochemical research. The trifluoromethyl and trifluoromethoxy groups are known to enhance the bioactivity and environmental stability of agrochemicals. Recent patents highlight the compound's incorporation into herbicidal and insecticidal formulations, where it acts as a key intermediate in the synthesis of next-generation crop protection agents. Its ability to confer resistance to enzymatic degradation in plants makes it particularly valuable in the design of sustainable agrochemicals.
Despite its promising applications, the synthesis and handling of 2-(Bromomethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-6-sulfonyl chloride present certain challenges. The compound's high reactivity, particularly the sulfonyl chloride moiety, requires careful control of reaction conditions to avoid unwanted side reactions. Recent methodological advancements, such as the use of microfluidic reactors and catalytic systems, have been explored to improve the yield and purity of derivatives. Furthermore, the environmental impact of fluorinated compounds has prompted research into greener synthetic routes and recycling strategies for fluorine-containing byproducts.
In conclusion, 2-(Bromomethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-6-sulfonyl chloride (CAS: 1805307-48-5) represents a versatile and valuable intermediate in both pharmaceutical and agrochemical research. Its unique structural features enable the development of compounds with enhanced biological activity and stability. Ongoing research continues to explore its potential in drug discovery and crop protection, while addressing the synthetic and environmental challenges associated with its use. As the demand for fluorinated bioactive molecules grows, this compound is poised to play an increasingly important role in the advancement of chemical biology and medicinal chemistry.
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